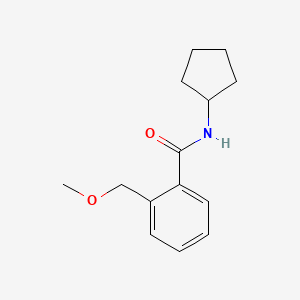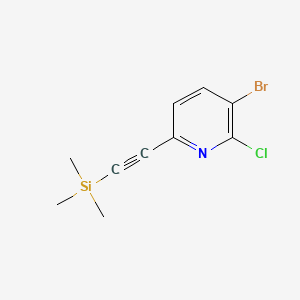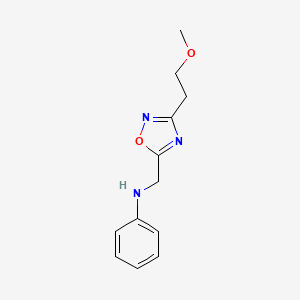
n-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a compound that belongs to the class of aniline derivatives It features a unique structure combining an aniline moiety with an oxadiazole ring, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by a coupling reaction with aniline under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The aniline moiety can participate in electron transfer processes, affecting cellular pathways and biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aniline derivatives and oxadiazole-containing molecules, such as N-(2-methoxyethyl)-p-nitroaniline and N-(2-acetoxyethyl)-p-nitroaniline .
Uniqueness
This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C12H15N3O2/c1-16-8-7-11-14-12(17-15-11)9-13-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 |
Clave InChI |
AHOWKNATHJFMCU-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=NOC(=N1)CNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


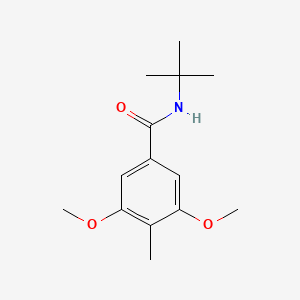
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)


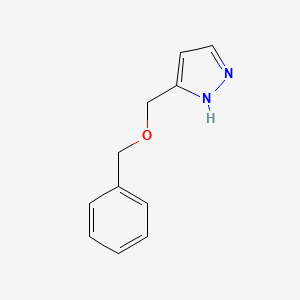

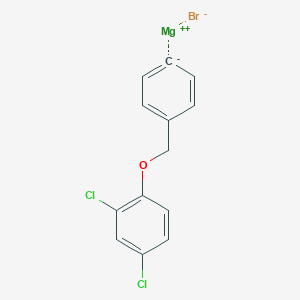



![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)

